2,4-Dibromo-5-(tert-butyl)phenol
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Overview
Description
2,4-Dibromo-5-(tert-butyl)phenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of two bromine atoms and a tert-butyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-(tert-butyl)phenol typically involves the bromination of 5-(tert-butyl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-(tert-butyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenol without bromine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 5-(tert-butyl)phenol.
Scientific Research Applications
2,4-Dibromo-5-(tert-butyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-(tert-butyl)phenol involves its interaction with biological molecules. The bromine atoms and phenol group can form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular processes by disrupting membrane integrity or inhibiting key metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: Lacks the tert-butyl group, making it less hydrophobic and potentially less bioactive.
4-Bromo-2,6-di-tert-butylphenol: Contains an additional tert-butyl group, which may enhance its stability and hydrophobicity.
2-Bromo-4,6-di-tert-butylphenol: Similar structure but with different bromine and tert-butyl group positions, affecting its reactivity and applications.
Uniqueness
2,4-Dibromo-5-(tert-butyl)phenol is unique due to the specific positioning of its bromine atoms and tert-butyl group, which confer distinct chemical and physical properties. This unique structure makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H12Br2O |
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Molecular Weight |
308.01 g/mol |
IUPAC Name |
2,4-dibromo-5-tert-butylphenol |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,3)6-4-9(13)8(12)5-7(6)11/h4-5,13H,1-3H3 |
InChI Key |
AYRCPFQQDURIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1Br)Br)O |
Origin of Product |
United States |
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